
1-(Cinnolin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cinnolin-6-yl)ethanone is a chemical compound with the molecular formula C10H8N2O It belongs to the class of cinnoline derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Cinnolin-6-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors in the presence of specific reagents. For instance, the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate under ethanol solvent system can yield pyrazole-appended quinoline . Another method involves the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with 2-(2-chlorophenyl)acetohydrazide in a polar aprotic solvent containing catalytic amounts of concentrated hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cinnolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the cinnoline ring.
Aplicaciones Científicas De Investigación
1-(Cinnolin-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic effects are being explored, particularly in the development of new drugs.
Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Cinnolin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(6-Quinolinyl)ethanone: This compound shares a similar structure but differs in the position of the nitrogen atoms in the ring.
2-Substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles: These compounds also exhibit diverse biological activities and are structurally related.
Uniqueness: 1-(Cinnolin-6-yl)ethanone is unique due to its specific arrangement of atoms and the resulting chemical properties
Conclusion
This compound is a compound with diverse applications and significant potential in scientific research. Its unique chemical structure allows it to participate in various reactions, making it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and lead to new discoveries.
Propiedades
Fórmula molecular |
C10H8N2O |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
1-cinnolin-6-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-2-3-10-9(6-8)4-5-11-12-10/h2-6H,1H3 |
Clave InChI |
XUWDPZUITLONCG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)N=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




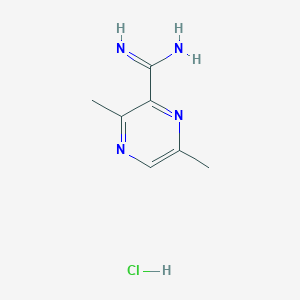
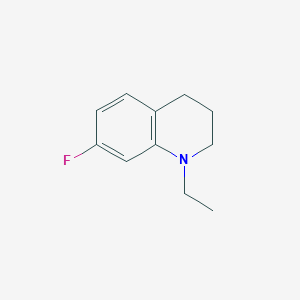

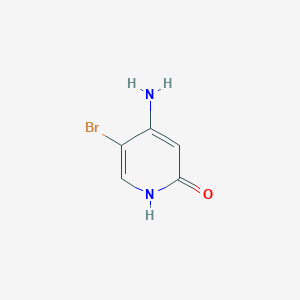
![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)
![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)
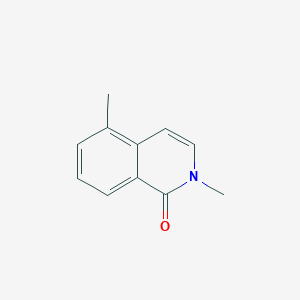
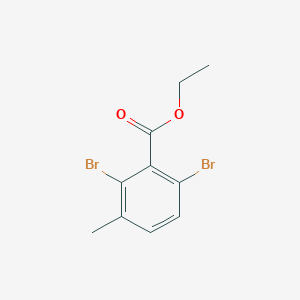
![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)
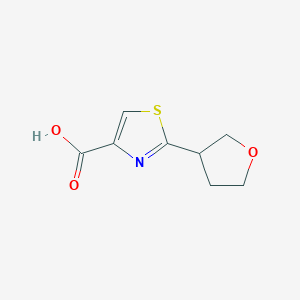
![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)
